methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate
CAS No.: 353266-56-5
Cat. No.: VC21474202
Molecular Formula: C14H11Cl2NO4S
Molecular Weight: 360.2g/mol
* For research use only. Not for human or veterinary use.
![methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate - 353266-56-5](/images/no_structure.jpg)
Specification
CAS No. | 353266-56-5 |
---|---|
Molecular Formula | C14H11Cl2NO4S |
Molecular Weight | 360.2g/mol |
IUPAC Name | methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H11Cl2NO4S/c1-20-14(19)13-11(2-3-22-13)17-12(18)7-21-10-5-8(15)4-9(16)6-10/h2-6H,7H2,1H3,(H,17,18) |
Standard InChI Key | GNDPQYJRNRLZRQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES | COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Properties and Structural Characteristics
Methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate is an organic compound characterized by a thiophene core structure with strategically positioned functional groups. This section details its fundamental chemical properties and structural features.
Basic Chemical Data
The compound is formally identified through several chemical descriptors that define its unique molecular identity:
Property | Value |
---|---|
CAS Number | 353266-56-5 |
Molecular Formula | C14H11Cl2NO4S |
Molecular Weight | 360.2 g/mol |
IUPAC Name | methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H11Cl2NO4S/c1-20-14(19)13-11(2-3-22-13)17-12(18)7-21-10-5-8(15)4-9(16)6-10/h2-6H,7H2,1H3,(H,17,18) |
Standard InChIKey | GNDPQYJRNRLZRQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
PubChem Compound ID | 1211556 |
The compound was last documented with modifications as of April 15, 2024.
Structural Features
Methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate possesses several noteworthy structural elements:
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A thiophene ring core structure, which is a five-membered heterocyclic compound containing one sulfur atom
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A methyl carboxylate group at position 2 of the thiophene ring
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An acetamido linkage at position 3 of the thiophene ring
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A 3,5-dichlorophenoxy substituent connected to the acetamido group
This structural arrangement creates a molecule with multiple functional groups capable of diverse interactions with biological targets. The presence of the thiophene core is particularly significant as the sulfur atom enhances potential drug-receptor interactions through additional hydrogen bonding capabilities .
Significance of Thiophene Scaffold in Medicinal Chemistry
The thiophene scaffold present in methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate contributes significantly to its potential pharmaceutical relevance.
Thiophene as a Privileged Pharmacophore
Thiophene has been recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes. Analysis of FDA-approved drugs reveals that the thiophene moiety has been ranked fourth in U.S. FDA drug approval of small drug molecules, with approximately seven drug approvals over the last decade . To date, 26 drugs containing thiophene nuclei have been approved under various pharmacological classifications .
The thiophene scaffold provides several advantages in drug design:
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It offers synthetically accessible modification sites within its structure
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It serves as an important pharmacophore for replacing existing functionalities in drug candidates
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Its sulfur atom enhances drug-receptor interactions through additional hydrogen bonding
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It functions as a bioisosteric replacement for monosubstituted phenyl rings in structure-activity relationship studies
Bioisosteric Properties
In structure-activity relationship studies, thiophene scaffolds like that in methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate are explored as bioisosteric replacements for monosubstituted phenyl rings. This substitution often improves physiochemical properties, metabolic stability, and binding affinity of the parent compound . The aromaticity and hydrophobicity of thiophenes also likely enhance membrane permeability, potentially augmenting their efficacy in various therapeutic applications.
Research Applications and Future Directions
The compound methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate represents a potential candidate for further exploration in medicinal chemistry research.
Computational Approaches
Modern drug discovery involving thiophene derivatives frequently employs computational techniques, including:
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Structural bioinformatics to identify potential protein targets
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High-throughput virtual screening to assess binding affinity
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Molecular dynamics simulations to understand binding interactions
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Machine learning approaches to predict biological activities
These computational methodologies could be applied to methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate to predict its biological behavior and optimize its structure for specific therapeutic applications.
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